Cas no 152811-62-6 (Piboserod)

Piboserod structure
Piboserod structure
Nome do Produto:Piboserod
N.o CAS:152811-62-6
MF:C22H31N3O2
MW:369.500445604324
MDL:MFCD00923681
CID:139882
PubChem ID:329825805

Piboserod Propriedades químicas e físicas

Nomes e Identificadores

    • 2H-[1,3]Oxazino[3,2-a]indole-10-carboxamide,N-[(1-butyl-4-piperidinyl)methyl]-3,4-dihydro-
    • N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide
    • SB-207266
    • UNII-4UQ3S81B25
    • 1′-Butyl-4′-piperidinylmethyl ester
    • 8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxan-5-carboxylic acid
    • Piboserod
    • N-[(1-Butyl-4-piperidinyl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide
    • SB 207266
    • Sb207256
    • Piboserod [inn]
    • SB207266(Piboserod)
    • Piboserod(SB-207266)
    • N-1-Butyl-4-piperinylmethyl)-3,4-dihydro-2H-[1,3] oxazino[3,2-a]indole-10-carboxamide
    • N-[(1-Butyl-4-piperidinyl)methyl]-3,4-dihydro-2H-[1,3]-oxazino[3,2-alpha]indole-10-carboxamide
    • N-((1-butylpiperidin-4-yl)methyl)-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide
    • PIBOSEROD [MI]
    • BCP15982
    • FD10684
    • GTPL225
    • PIBOSEROD,2H-(1,3)OXAZINO(3,2-A)INDOLE-10-CARBOXAMIDE, N-((1-BUTYL-4-PIPERIDINYL)METHYL)-3,4-DIHYDRO-
    • N-((1-BUTYL-4-PIPERIDYL)METHYL)-3,4-DIHYDRO-2H-(1,3)OXAZINO(3,2-A)INDOLE-10-CARBOXAMIDE
    • N-(1-Butylpiperidine-4-ylmethyl)-1,2-(trimethyleneoxy)-1H-indole-3-carboxamide
    • Q75884
    • N-((1-Butyl-4-piperidyl)-methyl)-3,4-dihydro-2H-(1,3)oxazino(3,2-a)indole-10-carboxamide
    • AS-82492
    • AKOS015909931
    • PIBOSEROD [WHO-DD]
    • DB04873
    • L000973
    • SB-207266, >=98% (HPLC)
    • Piboserod [INN:BAN]
    • Serotonin 5-HT4 Receptor Antagonists
    • PDSP1_001702
    • PDSP2_001685
    • BDBM85026
    • DTXSID60165129
    • 4UQ3S81B25
    • SB 207266-A
    • NS00068599
    • N-[(1-BUTYLPIPERIDIN-4-YL)METHYL]-2H,3H,4H-[1,3]OXAZINO[3,2-A]INDOLE-10-CARBOXAMIDE
    • 152811-62-6
    • 2H-(1,3)OXAZINO(3,2-A)INDOLE-10-CARBOXAMIDE, N-((1-BUTYL-4-PIPERIDINYL)METHYL)-3,4-DIHYDRO-
    • N-[(1-Butyl4-piperidinyl)methyl]-3,4-dihydro-2H-[1,3]-oxazino[3,2-a]indole-10-carboxamide
    • AC-36094
    • FT-0722955
    • HY-15574
    • NCGC00250378-01
    • EX-A1189
    • N-[(1-butyl-4-piperidinyl)methyl]-3,4-dihydro-2H-[1,3]-oxazino[3,2-a]indole-10-carboxamide
    • SCHEMBL467339
    • KVCSJPATKXABRQ-UHFFFAOYSA-N
    • CHEMBL356359
    • MFCD00923681
    • BP166459
    • SB 207256
    • piboserodum
    • Piboserod?
    • BPMDOIC
    • BRD-K02750403-001-01-4
    • DTXCID8087620
    • N-((1-butylpiperidin-4-yl)methyl)-3,4-dihydro-2H-(1,3)oxazino(3,2-a)indole-10-carboxamide
    • BRD-K02750403-001-02-2
    • N-((1-butyl-4-piperidinyl)methyl)-3,4-dihydro-2H-(1,3)oxazino(3,2-a)indole-10-carboxamide
    • N-((1-butylpiperidin-4-yl)methyl)-2H,3H,4H-(1,3)oxazino(3,2-a)indole-10-carboxamide
    • MDL: MFCD00923681
    • Inchi: InChI=1S/C22H31N3O2/c1-2-3-11-24-13-9-17(10-14-24)16-23-21(26)20-18-7-4-5-8-19(18)25-12-6-15-27-22(20)25/h4-5,7-8,17H,2-3,6,9-16H2,1H3,(H,23,26)
    • Chave InChI: KVCSJPATKXABRQ-UHFFFAOYSA-N
    • SMILES: O=C(C1=C(OCCC2)N2C3=C1C=CC=C3)NCC4CCN(CCCC)CC4

Propriedades Computadas

  • Massa Exacta: 369.24200
  • Massa monoisotópica: 369.241627
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 27
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 492
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 46.5
  • XLogP3: 3.7

Propriedades Experimentais

  • Densidade: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 110-113°
  • Ponto de ebulição: 570.3°C at 760 mmHg
  • Ponto de Flash: 298.7°C
  • Índice de Refracção: 1.625
  • Solubilidade: Almost insoluble (0.01 g/l) (25 º C),
  • PSA: 46.50000
  • LogP: 3.99450

Piboserod Informações de segurança

  • Palavra de Sinal:Danger
  • Declaração de perigo: H301
  • Declaração de Advertência: P301+P310+P330
  • Número de transporte de matérias perigosas:UN 2811 6.1 / PGIII
  • Classe de Perigo:6.1
  • PackingGroup:
  • Condição de armazenamento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Piboserod Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
P431925-10mg
Piboserod
152811-62-6
10mg
$ 130.00 2022-06-03
eNovation Chemicals LLC
D508434-10mg
SB207266(Piboserod)
152811-62-6 98%
10mg
$485 2024-05-24
TRC
P431925-100mg
Piboserod
152811-62-6
100mg
$ 1045.00 2022-06-03
DC Chemicals
DC9318-1 g
Piboserod
152811-62-6 >98%
1g
$1800.0 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2278-2 mg
Piboserod
152811-62-6 99.00%
2mg
¥541.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2278-5 mg
Piboserod
152811-62-6 99.00%
5mg
¥861.00 2022-04-26
eNovation Chemicals LLC
Y0993368-1g
N-((1-butylpiperidin-4-yl)methyl)-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide
152811-62-6 95%
1g
$2000 2024-08-02
MedChemExpress
HY-15574-10mM*1mLinDMSO
Piboserod
152811-62-6 99.12%
10mM*1mLinDMSO
¥1430 2022-05-18
Biosynth
BP166459-5 mg
Piboserod
152811-62-6
5mg
$184.80 2023-01-05
abcr
AB483407-10mg
N-((1-Butylpiperidin-4-yl)methyl)-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide; .
152811-62-6
10mg
€261.50 2025-03-19

Piboserod Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:152811-62-6)Piboserod
A980013
Pureza:99%/99%
Quantidade:10mg/50mg
Preço ($):163.0/564.0